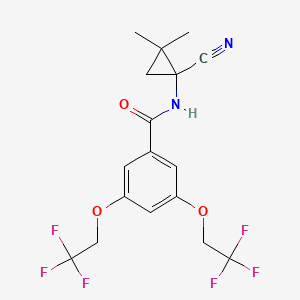

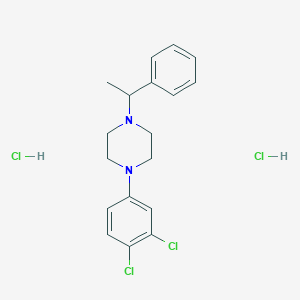

1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various piperazine derivatives and their synthesis, which can provide insights into the general class of compounds to which the target compound belongs. Piperazine derivatives are known for their potential pharmacological properties and are often explored for their antidepressant, antianxiety, and anti-inflammatory activities, as well as their structural and electronic properties .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides by passing hydrogen chloride into the solution . Another example is the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, with subsequent reaction with 1-bromo-3-chloropropane to yield a chloropropyl piperazine hydrochloride . These methods demonstrate the versatility of piperazine chemistry and the ability to introduce various substituents to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using spectral data analysis, including IR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the crystal system and point group of the synthesized compounds, as seen in the study of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, which crystallizes in the monoclinic crystal system with P 21/c point group . Theoretical calculations, such as DFT, can complement experimental data to provide insights into the structural and electronic properties of these compounds .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their substituents. For example, the Mannich reaction is used to produce certain piperazine derivatives, as mentioned in the synthesis of novel oxazoline compounds . Reductive amination is another reaction utilized in the synthesis of chlorophenyl piperazin-1-ium chloride . These reactions are crucial for the functionalization of the piperazine ring and the introduction of pharmacologically relevant groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Theoretical calculations can predict properties like chemical hardness, chemical potential, and electrophilicity index, which are important for understanding the reactivity of these compounds . Additionally, the biological properties, such as cytotoxic potential against cancer cell lines or activity against specific proteins, can be assessed through experimental studies and computational predictions, such as molecular docking .

Aplicaciones Científicas De Investigación

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its analogues are privileged scaffolds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have been extensively studied for their potential therapeutic applications, including but not limited to, antipsychotic, antidepressant, anti-inflammatory, and antineoplastic activities. The versatility of the piperazine ring allows for the development of novel therapeutic agents with improved efficacy and safety profiles. For instance, piperazine derivatives have shown promise as antineoplastic agents, with some compounds demonstrating greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. This suggests their potential for further development as cancer therapeutics (Mohammad Hossain, Carlos E Enci, J. Dimmock, U. Das, 2020).

Role in Neuropharmacology

Piperazine-based compounds also play a significant role in neuropharmacology, particularly in the development of drugs targeting dopamine receptors for the treatment of neuropsychiatric disorders. The structure-activity relationship studies of these compounds have contributed significantly to understanding the molecular basis of their therapeutic effects. For example, dopamine D2 receptor ligands with piperazine components are used to treat conditions such as schizophrenia, Parkinson's disease, depression, and anxiety, highlighting the importance of the piperazine scaffold in the design of drugs with central nervous system activity (Radomír Jůza, K. Musílek, E. Mezeiova, O. Soukup, J. Korábečný, 2022).

Anti-Mycobacterial Activity

The anti-mycobacterial properties of piperazine derivatives represent another critical area of research. These compounds have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules offer insights into developing safer, selective, and cost-effective anti-mycobacterial agents, addressing the pressing need for new therapeutic options against tuberculosis (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Mecanismo De Acción

As a selective antagonist of the muscarinic acetylcholine receptors, 1-(3,4-Dichlorophenyl)-4-(1-phenylethyl)piperazine dihydrochloride likely works by binding to these receptors and blocking their activation. This can interfere with the signaling pathways mediated by these receptors.

Safety and Hazards

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(1-phenylethyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2.2ClH/c1-14(15-5-3-2-4-6-15)21-9-11-22(12-10-21)16-7-8-17(19)18(20)13-16;;/h2-8,13-14H,9-12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFCMXQWOFQXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)

![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)

![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2541681.png)

![8-chloro-2-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2541683.png)

![2-[1-[(2-Fluorophenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2541688.png)

![1-[4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2541692.png)